Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate
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Overview
Description
Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a tetrahydrofuran ring with an oxo group. This compound is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-benzyl-2-oxotetrahydrofuran. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate involves the formation of stable carbamate bonds with amino groups. This prevents the amino groups from participating in unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound used for similar protective purposes.
Benzyl carbamate: Another protecting group with different steric and electronic properties.
Di-tert-butyl dicarbonate: A reagent used in the synthesis of tert-butyl carbamates.
Uniqueness
Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of a benzyl group and a tetrahydrofuran ring, which provides specific steric and electronic properties. This makes it particularly useful in the selective protection of amino groups in complex molecules .
Properties
IUPAC Name |
tert-butyl N-(3-benzyl-2-oxooxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-20-13(16)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEAWJLZENHYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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